molecular formula C9H5F3N2O B14210502 1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 827342-66-5

1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B14210502
CAS No.: 827342-66-5
M. Wt: 214.14 g/mol
InChI Key: BQOFNPFNXUEMPE-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The trifluoroethanone moiety in this compound introduces unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one typically involves the condensation of benzimidazole with a trifluoroacetylating agent. One common method is the reaction of benzimidazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The trifluoroethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethanone group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoroethanone group makes it a valuable intermediate in organic synthesis.

    Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological effects and mechanisms of action.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoroethanone group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethanol: This compound has a similar structure but with a hydroxyl group instead of a ketone.

    1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.

    1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethylamine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the ketone.

Uniqueness

1-(1H-Benzimidazol-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both the benzimidazole and trifluoroethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

827342-66-5

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-5-13-6-3-1-2-4-7(6)14/h1-5H

InChI Key

BQOFNPFNXUEMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C(F)(F)F

Origin of Product

United States

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